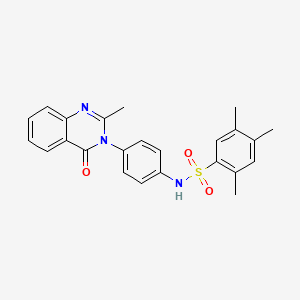

2,4,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

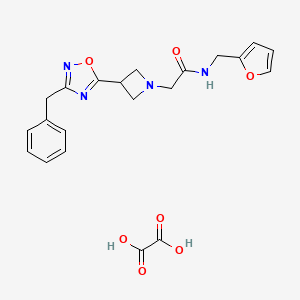

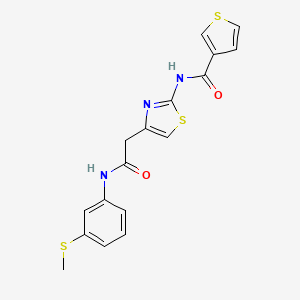

The synthesis of benzenesulfonamide derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported, with a focus on their role as inhibitors of kynurenine 3-hydroxylase. These compounds were synthesized and evaluated for their inhibitory activity, with some showing high affinity for the enzyme . Another study reported the synthesis of benzenesulfonamides incorporating phenyl-1,2,3-triazole moieties, aiming to improve flexibility and enhance biological activity, particularly as carbonic anhydrase inhibitors . Additionally, new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, with some derivatives showing cytotoxic activities and strong inhibition of human carbonic anhydrase isoforms .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and hydrogen-bonding interactions that form a three-dimensional network, which could be indicative of the structural features that contribute to their biological activities . These interactions are often key to the binding affinity of such compounds to their target enzymes.

Chemical Reactions Analysis

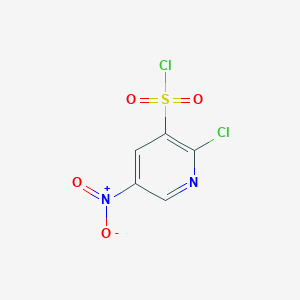

The chemical reactions involved in the synthesis of benzenesulfonamide derivatives often include the formation of key intermediates through reactions such as chlorosulfonation. For example, novel benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety were prepared using chlorosulfonic acid under anhydrous conditions, demonstrating the importance of specific chemical reactions in the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of various substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties can significantly alter their properties, such as solubility and reactivity, which in turn can affect their biological activity. For instance, the cytotoxic activities of certain derivatives were highlighted, suggesting that these properties are crucial for their potential as anti-tumor agents . The inhibitory activities of these compounds against carbonic anhydrase also underscore the importance of their chemical properties in their function as enzyme inhibitors .

Applications De Recherche Scientifique

Pharmacological Properties : Quinazoline derivatives, including those similar to the specified compound, have been investigated for their potential as diuretic, antihypertensive, and anti-diabetic agents. For instance, a study found that certain quinazoline derivatives exhibited significant activity in these areas, comparing favorably with standard drugs like metolazone, prazosin, and diazoxide (Rahman et al., 2014).

Synthesis and Structure Analysis : Research has been conducted on the synthesis of new ligands containing sulfanilamide and quinazolinone fragments. These compounds, including the zinc and cadmium complexes, exhibited luminescence properties, which were studied using quantum chemical methods (Popov et al., 2017).

Antitumor Potential : Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Some compounds in this category showed more potency and efficacy than the reference drug Doxorubicin (Alqasoumi et al., 2010).

Antimicrobial Activity : A series of semicarbazide derivatives linked to quinazolinone were synthesized and showed promising antimicrobial activity against various human pathogenic microorganisms (Saravanan et al., 2015).

Analgesic and Anti-inflammatory Activities : Research into 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring has shown that these compounds exhibit potent analgesic and anti-inflammatory activities (Dewangan et al., 2016).

Propriétés

IUPAC Name |

2,4,5-trimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-15-13-17(3)23(14-16(15)2)31(29,30)26-19-9-11-20(12-10-19)27-18(4)25-22-8-6-5-7-21(22)24(27)28/h5-14,26H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXSHYHUPLJYDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide](/img/structure/B3013857.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B3013861.png)

![Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3013864.png)

![4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B3013865.png)

![1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B3013866.png)

![Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride](/img/structure/B3013868.png)

![N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B3013870.png)